6-Chloro-4-(trifluoromethyl)pyridin-3-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

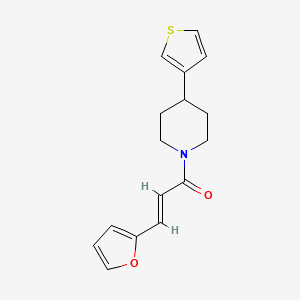

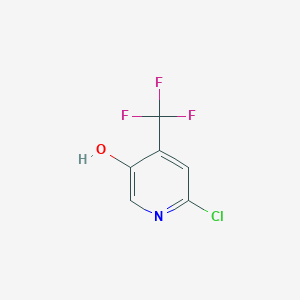

“6-Chloro-4-(trifluoromethyl)pyridin-3-OL” is a chemical compound with the molecular formula C6H3ClF3NO . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-(trifluoromethyl)pyridine-3-ol with sodium carbonate in water, followed by the addition of a sodium hypochlorite solution.Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom at the 6th position, a trifluoromethyl group at the 4th position, and a hydroxyl group at the 3rd position .Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.54 . It is a solid at room temperature . The InChI code for the compound is 1S/C6H3ClF3NO/c7-5-1-3 (6 (8,9)10)4 (12)2-11-5/h1-2,12H .Aplicaciones Científicas De Investigación

Synthesis of Poly-Substituted Pyridines

A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines involves the breaking of C-F bonds of anionically activated fluoroalkyl groups. This method has provided a new avenue for the synthesis of 2,6-disubstituted 4-amino pyridines, offering an alternative route for pyridine synthesis under metal-free conditions (Zixian Chen et al., 2010).

Development of Fluorescent Chemosensors

The synthesis of 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines has been reported as a route to novel tridentate ligands. These compounds have been utilized as fluorescent probes for cation detection, displaying strong blue light emission and high sensitivity toward Cu2+ ions. This innovative approach demonstrates the utility of pyridine derivatives in the development of molecular switches and sensors for nanomolar detection of metal ions (Mauricio García et al., 2019).

Enhancement of Polyimide Solubility and Thermal Stability

The design and synthesis of a novel pyridine-containing triamine monomer have led to the development of new polyimides featuring both phthalimide as a pendent group and pyridine moieties in the main chains. This innovative approach has resulted in polyimides with improved solubility in various solvents and excellent thermal stability, indicating the potential of pyridine derivatives in enhancing the properties of high-performance polymers (Longhai Zhuo et al., 2014).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of eye contact, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Direcciones Futuras

Trifluoromethylpyridine derivatives, such as “6-Chloro-4-(trifluoromethyl)pyridin-3-OL”, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom and the pyridine moiety are thought to contribute to the biological activities of these compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like acps-pptase

Mode of Action

It’s hypothesized that compounds with similar structures may interact with their targets by binding to the active site, thereby inhibiting the function of the target enzyme . More detailed studies are needed to confirm the exact mode of action of this compound.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may affect the pathways associated with the function of the target enzymes .

Result of Action

Inhibition of target enzymes could potentially disrupt the normal functioning of cells, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of 6-Chloro-4-(trifluoromethyl)pyridin-3-OL can be influenced by various environmental factors. For instance, the compound is stored under nitrogen at 4°C, suggesting that it may be sensitive to oxygen and temperature

Propiedades

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-1-3(6(8,9)10)4(12)2-11-5/h1-2,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEQLMZELUMVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2944562.png)

![5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2944563.png)

![2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2944570.png)

![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2944578.png)

![3-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(4-fluorobenzyl)propanamide](/img/structure/B2944581.png)